molecular formula C14H20ClN3O2 B2665758 4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide CAS No. 1448126-03-1

4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide

Cat. No.: B2665758
CAS No.: 1448126-03-1
M. Wt: 297.78
InChI Key: LCRILSGUZLYNBD-UHFFFAOYSA-N
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Description

4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with an isopropyl group and a carboxamide group, along with a chloropyridinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide typically involves multiple steps:

  • Formation of the Chloropyridinyl Ether: : The initial step involves the reaction of 5-chloropyridin-2-ol with an appropriate halogenating agent to form 5-chloropyridin-2-yl chloride. This intermediate is then reacted with piperidine under basic conditions to form the chloropyridinyl ether.

  • Introduction of the Isopropyl Group: : The piperidine ring is then alkylated with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the isopropyl group.

  • Formation of the Carboxamide Group: : The final step involves the reaction of the intermediate with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloropyridinyl ether moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes.

    Industrial Chemistry: It is explored for its potential use in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloropyridinyl ether moiety is crucial for binding to these targets, while the piperidine ring and carboxamide group contribute to the overall binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((5-chloropyridin-2-yl)oxy)phenol: Similar structure but lacks the piperidine and carboxamide groups.

    N-isopropylpiperidine-1-carboxamide: Similar structure but lacks the chloropyridinyl ether moiety.

    5-chloropyridin-2-yl ether derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the chloropyridinyl ether moiety, in particular, distinguishes it from other compounds and contributes to its specific interactions with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties

Properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-10(2)17-14(19)18-7-5-12(6-8-18)20-13-4-3-11(15)9-16-13/h3-4,9-10,12H,5-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRILSGUZLYNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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